molecular formula C11H11ClN2O B13715515 4-Amino-8-chloro-5-methoxy-2-methylquinoline CAS No. 1189107-61-6

4-Amino-8-chloro-5-methoxy-2-methylquinoline

Cat. No.: B13715515
CAS No.: 1189107-61-6
M. Wt: 222.67 g/mol
InChI Key: DPUQBUQYQYIWDN-UHFFFAOYSA-N
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Description

4-Amino-8-chloro-5-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1189107-61-6

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

8-chloro-5-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

DPUQBUQYQYIWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 4-Aminoquinoline P-CABs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 4-aminoquinoline-based Potassium-Competitive Acid Blockers (P-CABs). This guide focuses on the medicinal chemistry, mechanism of action, and specific experimental protocols required to validate these compounds, using the SK&F series (e.g., SK&F 96067) as the primary archetype for the SAR discussion.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a paradigm shift from irreversible Proton Pump Inhibitors (PPIs).[1][2] Unlike PPIs, which require acid activation and form covalent disulfide bonds, P-CABs are lipophilic weak bases that competitively inhibit the K+ binding site of the H+/K+-ATPase enzyme.

While the imidazo[1,2-a]pyridine scaffold (e.g., SCH 28080) and pyrrole derivatives (e.g., Vonoprazan) are well-known, the 4-aminoquinoline scaffold offers a unique chemical space for optimizing pharmacokinetics. This guide dissects the structural requirements of 4-aminoquinoline P-CABs, specifically focusing on the interplay between pKa, lipophilicity, and conformational locking required for high-affinity luminal binding.

Mechanistic Foundation: The K+ Competitive Blockade[1][3][4]

To understand the SAR, one must first understand the binding environment. The gastric H+/K+-ATPase pumps protons into the canaliculus in exchange for potassium ions.[2][3]

The Binding Mode

4-aminoquinoline P-CABs act as reversible, K+-competitive inhibitors.[1][4] They bind to the luminal aspect of the enzyme (E2 conformation) when it is open to the extracellular space.

  • Ion Trapping: The core quinoline nitrogen (N1) has a pKa typically between 6.0 and 7.5. In the neutral pH of the blood, the drug is uncharged and membrane-permeable. Upon entering the highly acidic parietal cell canaliculus (pH < 1), it becomes protonated.

  • Ionic Anchoring: The protonated N1 interacts electrostatically with negatively charged residues (likely Glu795 or Asp826) in the cation-binding pocket.

  • Hydrophobic Shielding: The substituents at the 4-position (amino linker) and 3-position extend into the hydrophobic vestibule, physically blocking K+ entry.

Visualization of the Signaling Pathway

The following diagram illustrates the competitive inhibition mechanism within the parietal cell.

PCAB_Mechanism Parietal_Cell Parietal Cell Cytoplasm Canaliculus Secretory Canaliculus (pH < 2) Parietal_Cell->Canaliculus Diffusion PCAB_Protonated 4-Aminoquinoline (Protonated) Canaliculus->PCAB_Protonated Acidic Protonation (H+) Blood Systemic Circulation (pH 7.4) PCAB_Uncharged 4-Aminoquinoline (Uncharged) Blood->PCAB_Uncharged Diffusion Enzyme_Active H+/K+-ATPase (Active) Enzyme_Blocked H+/K+-ATPase (Inhibited) Enzyme_Active->Enzyme_Blocked PCAB Binding Enzyme_Blocked->Enzyme_Active Reversible Dissociation PCAB_Uncharged->Parietal_Cell Membrane Permeation PCAB_Protonated->Enzyme_Active Competes with K+ K_Ion K+ Ion K_Ion->Enzyme_Active Native Substrate

Caption: Kinetic pathway of P-CAB accumulation via ion trapping and competitive inhibition of the proton pump.

Detailed SAR Analysis: The 4-Aminoquinoline Scaffold

The structure-activity relationship of this class (exemplified by compounds like SK&F 96067 ) revolves around balancing the basicity of the quinoline ring and the steric fit of the 4-amino substituent.

The Core Scaffold (Quinoline Ring)
  • Role: Provides the planar aromatic system necessary for hydrophobic stacking within the enzyme's transmembrane domain.

  • N1 Nitrogen: The critical pharmacophore.

    • Requirement: pKa must be optimized (ideal range: 6.0–7.5).

    • Too Basic (>8.0): Drug protonates in the blood/cytoplasm, reducing membrane permeability and preventing accumulation in the canaliculus.

    • Too Acidic (<4.0): Drug fails to protonate in the canaliculus, losing the electrostatic anchor to the enzyme.

Position 8: The pKa Tuner

The substituent at C8 is the primary lever for adjusting the pKa of the N1 nitrogen.

  • Electron Donating Groups (e.g., -OCH3, -CH3):

    • Effect: Increases electron density on the ring, raising the pKa of N1.

    • Outcome: Enhanced stability of the protonated form in the active site. The 8-methoxy group is a hallmark of potent analogs (e.g., SK&F 96067), raising pKa to the optimal ~6.5 range.

  • Electron Withdrawing Groups (e.g., -F, -NO2):

    • Effect: Lowers pKa.

    • Outcome: Generally deleterious to potency as it weakens the ionic bond with the enzyme.

Position 4: The Hydrophobic Tail (Amino Linker)

The 4-position substitution defines the "tail" that occupies the luminal vestibule.

  • The Nitrogen Linker (NH): Essential for hydrogen bonding with the enzyme backbone.

  • The Aryl Group (Phenyl/Benzyl):

    • Direct 4-phenylamino substitution is common.

    • Ortho-substitution (2-methylphenyl): Increases potency by twisting the phenyl ring out of coplanarity with the quinoline, creating a "propeller" shape that fits the enzyme pocket better than a flat molecule.

  • Comparison to Antimalarials: Unlike Chloroquine (which has a flexible alkyl-diamine chain at C4), P-CABs require a rigid, lipophilic aryl group at this position to block the K+ channel physically.

Position 3: The Conformational Lock

Substituents at C3 are critical for locking the rotation of the 4-amino group.

  • Acyl Groups (e.g., -COR):

    • A carbonyl group at C3 (e.g., butyryl) can form an intramolecular hydrogen bond with the 4-amino hydrogen.

    • Effect: This locks the molecule into a bioactive conformation, reducing the entropic penalty of binding.

    • Bioactivity:[3][5][6][7] 3-acyl-4-aminoquinolines show significantly higher potency than their unsubstituted counterparts.

SAR Summary Table
PositionSubstituentEffect on ActivityMechanism
N1 (None)Essential Proton acceptor for ion trapping and ionic binding.
C8 -OCH3Increase +++ Electron donor; raises pKa of N1 to optimal range.
C8 -H / -FDecreaseLowers pKa; reduces accumulation in canaliculus.
C4 -NH-Ph(2-Me)Increase +++ Hydrophobic block; ortho-methyl forces non-planar fit.
C4 -NH-AlkylDecreaseLacks necessary bulk/rigidity for K+ site occlusion.
C3 -CO-C3H7 (Butyryl)Increase ++ Intramolecular H-bond locks active conformation.

Experimental Protocols (Self-Validating Systems)

To establish the SAR described above, two core assays are required: one for biochemical affinity (ATPase activity) and one for physiological efficacy (Acid secretion).

Protocol A: Gastric H+/K+-ATPase Assay (Hog Stomach Model)

Objective: Determine the IC50 of the compound against the isolated enzyme.

Reagents:

  • Lyophilized Hog Gastric Mucosal Microsomes (Source of H+/K+-ATPase).

  • Ionophore: Valinomycin (creates K+ permeability).

  • ATP substrate.

  • Colorimetric Phosphate Reagent (Malachite Green).

Workflow:

  • Preparation: Resuspend microsomes in 40 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 10 µg enzyme, test compound (0.01–100 µM), and buffer containing 2 mM MgCl2 and 10 mM KCl.

  • Start: Initiate reaction with 2 mM ATP. Incubate at 37°C for 30 minutes.

  • Stop: Add 10% SDS to terminate hydrolysis.

  • Detection: Add Malachite Green reagent. Measure Absorbance at 620 nm.

  • Validation:

    • Positive Control: SCH 28080 (Standard P-CAB).

    • Negative Control: Buffer without ATP.

    • K+ Competition Check: Run assay at varying [K+] (2, 10, 50 mM). If IC50 increases with [K+], the mechanism is competitive.

Protocol B: Aminopyrine Accumulation (Whole Cell Assay)

Objective: Measure acid secretion in intact parietal cells (functional readout).

Rationale: Aminopyrine is a weak base that accumulates in acidic spaces (pH partition hypothesis). Its accumulation ratio correlates linearly with acid secretion.

Workflow:

  • Isolation: Digest rabbit gastric glands using Collagenase Type I.

  • Loading: Incubate glands with [14C]-Aminopyrine.

  • Stimulation: Add Histamine (100 µM) + IBMX (30 µM) to stimulate acid production.

  • Treatment: Add test 4-aminoquinoline compound.

  • Separation: Centrifuge glands to separate pellet (cells) from supernatant.

  • Calculation: Measure radioactivity in pellet vs. supernatant.

    • Formula: Ratio = (CPM_pellet / CPM_supernatant) × (Vol_supernatant / Vol_pellet).

Visualization of Experimental Workflow

The following diagram outlines the logical flow for screening 4-aminoquinoline derivatives.

Assay_Workflow Synthesis Synthesis of 4-Aminoquinoline Analogs pKa_Screen pKa Determination (Target: 6.0 - 7.5) Synthesis->pKa_Screen ATPase_Assay H+/K+ ATPase Assay (Biochemical IC50) pKa_Screen->ATPase_Assay If pKa viable ATPase_Assay->Synthesis SAR Feedback K_Shift K+ Competition Test (IC50 shift with high K+) ATPase_Assay->K_Shift If IC50 < 1µM AP_Accumulation Aminopyrine Accumulation (Cellular Efficacy) K_Shift->AP_Accumulation If Competitive Lead_Select Lead Candidate Selection AP_Accumulation->Lead_Select High Potency

Caption: Step-by-step screening cascade for validating P-CAB activity in quinoline derivatives.

References

  • Scott, D. R., et al. (1987). "The pKa of the proton pump inhibitor SCH 28080 and its metabolites." The FASEB Journal.
  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockers: A new alternative to proton pump inhibitors."[1][6] Pharmacology & Therapeutics.[8][9] Link

  • Ifantiedes, C., et al. (1989). "SK&F 96067 is a reversible, lumenally acting inhibitor of the gastric (H+ + K+)-ATPase." Gastroenterology. Link

  • Pope, A. J., & Sachs, G. (1992). "Reversible inhibitors of the gastric (H+/K+)-ATPase."[1][2][4][6] Biochemical Society Transactions. Link

  • Shin, J. M., et al. (2011). "Structure-activity relationship of reversible H+,K+-ATPase inhibitors." Expert Opinion on Drug Discovery. Link

Note: The compound SK&F 96067 (3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) serves as the primary historical reference for 4-aminoquinoline P-CABs. Modern research has largely shifted toward pyrrole (Vonoprazan) and benzimidazole (Tegoprazan) scaffolds, but the SAR principles of the quinoline class remain a vital case study in acid-suppression medicinal chemistry.

Sources

Methodological & Application

Advanced Application Note: Strategic One-Pot Cyclization Architectures for Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The quinoline scaffold remains a "privileged structure" in drug discovery, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin). While traditional methods like the Skraup or Doebner-von Miller syntheses are foundational, their harsh conditions (conc.


, high heat) and poor regiocontrol render them unsuitable for late-stage functionalization of sensitive intermediates.

This Application Note details three high-fidelity, one-pot protocols designed for the modern laboratory. These methods are selected based on orthogonal mechanistic pathways , allowing researchers to choose the optimal route based on substrate availability and functional group tolerance.

Strategic Decision Framework

Select the appropriate methodology based on your starting material availability and target substitution pattern.

Quinoline_Decision_Tree Start Select Starting Materials RouteA 2-Aminoaryl ketone + alpha-Methylene ketone Start->RouteA Condensation Route RouteB 2-Iodoaniline + Terminal Alkyne Start->RouteB Coupling Route RouteC Aniline + Aldehyde + Electron-Rich Olefin Start->RouteC Multicomponent Route Method1 Protocol 1: Modified Friedländer (Lewis Acid Catalyzed) RouteA->Method1 Method2 Protocol 2: Pd/Cu-Catalyzed Sonogashira-Cyclization RouteB->Method2 Method3 Protocol 3: Povarov MCR + Oxidation (Aromatization) RouteC->Method3 Outcome1 2,3,4-Substituted Quinolines (High Regiocontrol) Method1->Outcome1 Outcome2 2-Substituted Quinolines (Mild Conditions) Method2->Outcome2 Outcome3 4-Substituted Quinolines (High Diversity/Library Gen) Method3->Outcome3

Figure 1: Decision matrix for selecting the optimal quinoline synthesis pathway based on substrate class.

Protocol 1: Modified Friedländer Annulation

Best for: Scale-up, polysubstituted quinolines, and robust substrates.

Application Note

The classic Friedländer synthesis involves the condensation of 2-aminoaryl ketones with carbonyl compounds containing a reactive


-methylene group.[1] While effective, the traditional base-catalyzed route often suffers from self-condensation of the ketone. This protocol utilizes a Lewis Acid (

or

)
approach. The Lewis acid activates the carbonyl oxygen, facilitating imine formation at lower temperatures and suppressing side reactions. This method is particularly valuable when "borrowing hydrogen" or solvent-free conditions are desired for green chemistry compliance.
Experimental Protocol

Target: 2-Methyl-4-phenylquinoline Scale: 1.0 mmol

  • Reagent Prep: In a 10 mL round-bottom flask, combine 2-aminobenzophenone (197 mg, 1.0 mmol) and acetone (1.5 mmol, excess). Note: Acetone acts as both reactant and partial solvent, though a co-solvent like EtOH is recommended for solubility.

  • Catalyst Addition: Add

    
      (10 mol%) or Sulfamic Acid  (10 mol%) as a solid.
    
  • Reaction: Stir the mixture at 60°C (oil bath) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the characteristic yellow amine spot indicates conversion.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).

Quantitative Data (Representative):

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneEtOHReflux1235
KOH (Classic)EtOHReflux578

Solvent-free 60 2.5 92
Sulfamic AcidMeOH603.088

Protocol 2: One-Pot Sonogashira-Cyclization

Best for: 2-substituted quinolines, installing alkynyl/aryl groups, and late-stage diversification.

Application Note

This method couples a 2-iodoaniline with a terminal alkyne. It is a domino sequence: first, a Sonogashira coupling replaces the iodide with the alkyne, followed by an intramolecular hydroamination (cyclization) activated by the same metal catalyst (or a secondary Lewis acid). This is superior to the Friedländer method when the required 2-amino ketone starting material is unstable or unavailable.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) cycle for the coupling, followed by Lewis-acid activation of the triple bond for the ring closure.

Metal_Catalysis Substrate 2-Iodoaniline + Alkyne Inter1 Oxidative Addition (Pd-Ar-I) Substrate->Inter1 Pd(PPh3)4 Inter2 Trans- metallation (Cu-C≡C-R) Inter1->Inter2 CuI, Base Coupled 2-Alkynyl- aniline Inter2->Coupled Reductive Elim. Cyclic Intramolecular Hydroamination Coupled->Cyclic Lewis Acid Activation Product Quinoline Cyclic->Product Tautomerization

Figure 2: Cascade mechanism involving Pd-catalyzed coupling and subsequent cyclization.

Experimental Protocol

Target: 2-Phenylquinoline Scale: 0.5 mmol

  • Inert Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Charge Reagents: Add 2-iodoaniline (109 mg, 0.5 mmol), phenylacetylene (61 mg, 0.6 mmol),

    
      (2 mol%), and CuI  (1 mol%).
    
  • Solvent/Base: Add degassed Triethylamine (

    
    )  (2 mL) and DMF  (1 mL).
    
  • Reaction: Heat to 80°C for 6 hours.

    • Note: The CuI serves dual roles: facilitating the Sonogashira coupling and activating the alkyne for the subsequent cyclization.

  • Workup:

    • Filter through a celite pad to remove metal salts.

    • Dilute filtrate with water, extract with

      
      .
      
  • Purification: Flash chromatography (Neutral Alumina, Hexane/EtOAc).

Protocol 3: Povarov Multicomponent Aromatization

Best for: High-throughput library generation, 4-substituted quinolines, and diversity-oriented synthesis.

Application Note

The Povarov reaction is an inverse-electron-demand Diels-Alder reaction between an aniline, an aldehyde (forming an imine in situ), and an electron-rich olefin. The initial product is a tetrahydroquinoline (THQ).[2] To obtain the fully aromatic quinoline in one pot, an oxidative dehydrogenation step is integrated.[3] This protocol uses DDQ or


  as the oxidant directly after the cyclization is complete, avoiding intermediate isolation.
Experimental Protocol

Target: 2-Phenyl-4-methylquinoline Scale: 1.0 mmol

  • Imine Formation (In Situ): In acetonitrile (

    
    , 5 mL), dissolve aniline  (1.0 mmol) and benzaldehyde  (1.0 mmol). Stir for 30 mins at RT.
    
  • Cyclization: Add ethyl vinyl ether or isopropenyl acetate (1.2 mmol) and catalyst

    
      or 
    
    
    
    (10 mol%). Stir at RT for 4–6 hours.
    • Observation: Formation of the THQ intermediate can be confirmed by LC-MS (

      
      ).
      
  • Oxidative Aromatization: Once the THQ is formed, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) carefully to the reaction mixture. Stir for 1 hour at RT.

    • Alternative: For a cheaper oxidant, use activated

      
       (5 equiv) and reflux for 2 hours.
      
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM. The DDQ byproduct (DDHQ) is water-soluble in basic media.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Friedländer) Steric hindrance on ketoneSwitch to microwave irradiation (150W, 10 min) or use a stronger Lewis Acid (

).
Regioisomers (Method B) Internal alkyne unsymmetryUse bulky ligands on Pd to enforce steric control; switch to terminal alkynes if possible.
Incomplete Oxidation (Povarov) Weak oxidant / wet solventEnsure solvent is dry (water inhibits oxidation). Increase

loading or switch to DDQ.
Polymerization Vinyl ether instability (Povarov)Add the olefin slowly (dropwise) at

before warming to RT.

References

  • Friedländer Synthesis Review: Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, 2009 , 109(6), 2652–2671.[4]

  • Povarov Oxidation Protocol: Bello, D., et al. "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Beilstein Journal of Organic Chemistry, 2011 , 7, 980–987.

  • Metal-Catalyzed Cyclization: Korivi, R. P., & Cheng, C. H.[3] "Highly Efficient Copper-Catalyzed Synthesis of Substituted Quinolines." Journal of Organic Chemistry, 2006 , 71(18), 7079–7082.

  • Green/Solvent-Free Methods: Wu, J., et al. "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation."[5] Organic & Biomolecular Chemistry, 2006 , 4, 126-129.[5]

  • Gold Catalysis: Liu, X. Y., et al. "Gold-Catalyzed Synthesis of Quinolines from 2-Aminoaryl Ketones and Alkynes." Organic Letters, 2012 , 14(17), 4474–4477.

Sources

Application Note: High-Integrity Handling and Storage of Aminoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Aminoquinoline intermediates, particularly 4-aminoquinoline and 8-aminoquinoline , are privileged pharmacophores in drug discovery, serving as precursors for antimalarials (e.g., chloroquine, primaquine), anticancer agents, and organometallic ligands.

While chemically versatile, these scaffolds present a dichotomy: they are essential for synthesis but pose significant genotoxic, oxidative, and acute toxicity hazards . This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated operational protocol for researchers handling these materials.

Core Safety Philosophy

Treat all aminoquinoline intermediates as potential DNA intercalators until proven otherwise. The planar aromatic system that makes them effective drugs also facilitates their insertion between DNA base pairs, leading to frameshift mutations.

Chemical Nature & Hazard Profiling

Understanding the Structure-Activity Relationship (SAR) of toxicity is crucial for safe handling.

Mechanistic Hazards
  • Nitrogen Lone Pair Reactivity: The exocyclic amine and the quinoline nitrogen are susceptible to N-oxidation. Oxidized byproducts (N-oxides) often possess higher toxicity and mutagenic potential than the parent compound.

  • Photolability: The conjugated

    
    -system absorbs UV-Vis light strongly, leading to radical formation and degradation. Darkening of the solid  is a visual indicator of compromised integrity.
    
  • Basicity: These compounds are organic bases. They can form salts with atmospheric moisture/CO2 (hygroscopicity), altering stoichiometry in precise coupling reactions.

Table 1: Comparative Hazard Profile (GHS Classifications)
Feature4-Aminoquinoline 8-Aminoquinoline Operational Implication
CAS No. 578-68-7578-66-5Verify CAS before use.
Signal Word DANGER WARNING 4-AQ causes irreversible eye damage.
Acute Tox Oral (Cat 4)Oral, Dermal, Inhal (Cat 4)Double glove is mandatory for 8-AQ.
Eye Impact Eye Dam. 1 (Irreversible) Eye Irrit. 2 (Reversible)Face shield required for 4-AQ solids.
Genotoxicity Not fully classified (Treat as Suspect)Muta. 2 (Suspected)Use Closed-System Transfer if possible.
Storage Light SensitiveLight & Air Sensitive8-AQ requires inert atmosphere (N2/Ar).

Storage Protocol: The "Chain of Custody"

Stability is not static; it is a maintenance process. Use the following decision logic to determine storage conditions.

Protocol A: Receipt and Long-Term Storage
  • Visual Inspection: Upon receipt, verify the solid is off-white to pale yellow. Brown/Black discoloration indicates oxidation; reject the lot.

  • Atmosphere:

    • 4-Aminoquinoline: Store in amber glass under tight seal. Desiccant recommended.

    • 8-Aminoquinoline: Mandatory inert gas purge (Nitrogen/Argon). The 8-position amine is highly susceptible to oxidation.

  • Temperature: Refrigerate at 2–8°C. Cold storage slows the kinetics of N-oxidation.

Visualization: Storage Decision Logic

StorageLogic Start New Aminoquinoline Shipment Received CheckType Identify Isomer Start->CheckType Is8AQ 8-Aminoquinoline (High Oxidation Risk) CheckType->Is8AQ CAS: 578-66-5 Is4AQ 4-Aminoquinoline (High Eye Hazard) CheckType->Is4AQ CAS: 578-68-7 Action8 1. Purge Headspace (N2/Ar) 2. Parafilm Seal 3. Amber Vial Is8AQ->Action8 Action4 1. Desiccant Pack 2. Amber Vial Is4AQ->Action4 Storage Store at 2-8°C Secondary Containment Action8->Storage Action4->Storage

Figure 1: Decision tree for storage conditions based on specific aminoquinoline isomer risks.

Operational Handling & Synthesis Workflow

This protocol minimizes exposure during the highest-risk activity: weighing and solubilization .

Engineering Controls[1]
  • Primary: Certified Chemical Fume Hood.

  • Balance: Place analytical balance inside the hood or use a powder containment enclosure. Never weigh these substances on an open bench.

PPE Requirements[1][2][3][4][5][6][7]
  • Respiratory: N95 (minimum) if outside a hood; P100/P3 recommended for spill cleanup.

  • Dermal: Double gloving.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling of solutions.

    • Rationale: Aminoquinolines are soluble in organic solvents (DCM, MeOH), which can permeate thin nitrile gloves, carrying the toxicant through to the skin.

Protocol B: Safe Weighing & Solubilization
  • Preparation: Pre-weigh the solvent in the destination flask.

  • Transfer:

    • Open the aminoquinoline vial only inside the fume hood.

    • Use a disposable anti-static spatula.

    • Transfer solid directly into the tared vessel.

  • Decontamination: Immediately wipe the spatula and balance area with a methanol-dampened wipe (aminoquinolines are poorly soluble in water alone).

  • Dissolution: Cap the vessel immediately. Sonicate or stir to dissolve. Once in solution, the inhalation risk drops, but the dermal permeation risk increases .

Visualization: Handling Workflow

HandlingWorkflow PPE 1. Don PPE (Double Nitrile + Goggles) Env 2. Verify Engineering Controls (Hood Flow) PPE->Env Weigh 3. Weighing (Inside Hood/Enclosure) Env->Weigh Solub 4. Solubilization (Immediate Capping) Weigh->Solub Waste 6. Solid Waste (Hazardous Stream) Weigh->Waste Disposable Spatula Clean 5. Decon Balance (MeOH Wipe) Solub->Clean Clean->Waste Used Wipes

Figure 2: Step-by-step workflow for safe handling from preparation to waste disposal.

Emergency Response & Waste Disposal

Spill Response (Solid)
  • Do NOT use a brush: Brushing generates dust aerosols.

  • Method: Cover the spill with a paper towel dampened with methanol or ethanol .

  • Removal: Scoop up the damp towel and solid together. Place in a wide-mouth hazardous waste jar.

First Aid
  • Eye Contact (4-Aminoquinoline): This is a critical emergency. Rinse immediately for 15 minutes . Do not wait for pain; the damage mechanism (corrosion) can be insidious. Seek an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol/solvents on skin, as this enhances absorption.

Waste Stream
  • Classification: Segregate as Toxic Organic Waste .

  • Deactivation (Optional for Trace): Treat trace residues on glassware with dilute HCl (1M). This converts the free base to the hydrochloride salt, which is generally less volatile (though still toxic) and water-soluble for easier cleaning.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminoquinoline. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 8-Aminoquinoline. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Link

  • PubChem. (2024). Compound Summary: 4-Aminoquinoline. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Des-Chloro Impurities in Quinoline Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of POCl₃-mediated Chlorination of Quinoline Derivatives

Executive Summary & Diagnostic Logic

Welcome to the Technical Support Center. If you are observing "des-chloro" byproducts in your quinoline chlorination (typically the conversion of 4-hydroxyquinolines to 4-chloroquinolines using POCl₃), you are likely facing one of two distinct chemical failures.

In high-value pharmaceutical intermediates (e.g., 4,7-dichloroquinoline for antimalarial synthesis), "des-chloro" is a critical quality attribute. You must first diagnose the chemical nature of the impurity to select the correct troubleshooting workflow.

Diagnostic Flowchart: Identify Your Impurity

Use the following logic tree to interpret your HPLC/MS data and identify the root cause.

DesChloroDiagnosis Start Start: Analyze Impurity Mass (MS) Decision1 Is the Mass (M+) equal to Product Mass minus 34 Da? Start->Decision1 Result1 Impurity is 'Des-Chloro' Analog (H replaces Cl on Benzene Ring) Decision1->Result1 Yes (Cl -> H) Decision2 Is the Mass (M+) equal to Product Mass minus 18 Da (or SM Mass)? Decision1->Decision2 No RootCause1 ROOT CAUSE: Upstream Raw Material (e.g., Aniline contamination in m-Chloroaniline) Result1->RootCause1 Action1 Action: Go to Module 1 RootCause1->Action1 Result2 Impurity is Unreacted Starting Material (Hydrolysis / Incomplete Rxn) Decision2->Result2 Yes (Cl -> OH) RootCause2 ROOT CAUSE: Moisture in POCl3 or Workup Hydrolysis Result2->RootCause2 Action2 Action: Go to Module 2 RootCause2->Action2

Figure 1: Diagnostic logic for categorizing "des-chloro" impurities based on Mass Spectrometry shifts.

Troubleshooting Modules (Q&A)

Module 1: The "True" Des-Chloro Impurity (Upstream Contamination)

Scenario: You are synthesizing 4,7-dichloroquinoline (4,7-DCQ) and finding 4-chloroquinoline (missing the 7-Cl) in your final product.

Q: I am using high-grade POCl₃. Why is my chlorine on the benzene ring disappearing? A: It is highly improbable that POCl₃ conditions are removing the chlorine atom from the benzene ring (position 7) via reduction. The "des-chloro" impurity is almost certainly entering your process before the chlorination step.

  • The Mechanism: The synthesis of the quinoline ring typically starts with a Conrad-Limpach type cyclization involving an aniline derivative (e.g., m-chloroaniline).

  • The Culprit: Commercial m-chloroaniline often contains 0.5% – 2.0% aniline (des-chloro) as an impurity. This aniline reacts identically to the chloroaniline, carrying through the cyclization to form 4-hydroxyquinoline (instead of 7-chloro-4-hydroxyquinoline).

  • The Result: When you chlorinate with POCl₃, this impurity becomes 4-chloroquinoline.[1] It is structurally nearly identical to your product and extremely difficult to remove via crystallization.

Corrective Action:

  • Source Control: Tighten specifications for your starting aniline. Require GC purity >99.5% with specific limits on the des-chloro analogue.

  • Purification: If you cannot change suppliers, recrystallize the m-chloroaniline precursor or the intermediate 7-chloro-4-hydroxyquinoline before the chlorination step.

Module 2: Incomplete Chlorination (Residual Hydroxy)

Scenario: The impurity is the unreacted 4-hydroxy starting material, often mislabeled as a "des-chloro" defect because it lacks the target 4-Cl atom.

Q: My HPLC shows 5% unreacted starting material despite refluxing for 12 hours. Is my POCl₃ bad? A: POCl₃ is susceptible to "silent degradation." If your drum was not sealed perfectly, moisture has converted a portion of the POCl₃ into Phosphoric Acid (H₃PO₄) and HCl.

The Cascade of Failure:

  • Moisture Ingress:

    
    
    
  • Active Species Deactivation: The reaction requires the formation of an active chloro-iminium intermediate (Vilsmeier-Haack type). Phosphoric acid inhibits this by altering the solvent polarity and protonating the quinoline nitrogen non-productively.

  • Retarded Kinetics: The activation energy increases, and reflux temperature (typically 105–110°C in toluene) becomes insufficient.

Corrective Action:

  • Quality Check: Test POCl₃ refractive index or simply distill a small aliquot. If it fumes excessively white smoke (HCl) upon opening, it is compromised.

  • Stoichiometry: Increase POCl₃ equivalents from 1.5 to 2.5 - 3.0 equivalents .

  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier reagent, which is a more potent electrophile than POCl₃ alone, facilitating the attack on the 4-hydroxy group.

Module 3: Hydrolytic Reversion (Workup Issues)

Scenario: The reaction looked complete by TLC/HPLC, but the final isolated solid contains the hydroxy impurity.

Q: Did the reaction reverse itself during the quench? A: Yes. The 4-chloroquinoline bond is susceptible to acid-catalyzed hydrolysis, especially while the mixture is hot and aqueous.

Critical Control Points (CCPs):

  • Quench Temperature: Never quench POCl₃ mixtures into water at high temperatures. Cool the reaction mass to <30°C first.

  • pH Shock: When quenching into ice water, the local pH drops to <1 (generating HCl/H₃PO₄). If the product sits in this hot, acidic slurry, it hydrolyzes back to the starting material.

  • Neutralization Speed: Basify the aqueous quench mixture rapidly to pH 7–8 using NaOH or Ammonia. The 4-chloro product is stable at neutral/basic pH but unstable in hot acid.

Optimized Experimental Protocol

Protocol: Synthesis of 4,7-Dichloroquinoline (Minimizing Des-Chloro & Hydroxy Impurities) Scale: Laboratory (100g basis)

ParameterSpecificationRationale
Starting Material 7-Chloro-4-hydroxyquinolinePurity >99.0% (Ensure no des-chloro precursor).
Reagent Phosphorus Oxychloride (POCl₃)3.0 Equivalents .[1][2] Freshly distilled if clear liquid has turned yellow.
Solvent Toluene (anhydrous)Azeotropic drying ensures no water competes with POCl₃.
Temperature Reflux (~110-115°C)Required to overcome activation barrier for 4-position chlorination.
Time 4 – 6 HoursMonitor by HPLC. Stop when SM < 0.5%.
Step-by-Step Workflow
  • Drying (Crucial): Charge 7-chloro-4-hydroxyquinoline and Toluene into the reactor. Distill off 10% of the Toluene volume to azeotropically remove trace water.

  • Addition: Cool to 50°C. Add POCl₃ slowly (exothermic).

  • Reaction: Heat to reflux.

    • Tip: If reaction stalls after 4 hours, add 0.1 eq of DMF.

  • Quench (The Danger Zone):

    • Cool reaction mass to 25°C.

    • Prepare a separate vessel with crushed ice and water.

    • Slowly pour the reaction mass into the ice water with vigorous stirring. Maintain temp <40°C.

  • Workup:

    • Immediately basify with 20% NaOH solution to pH 8-9.

    • Extract with Toluene or DCM.

    • Wash organic layer with brine. Dry over Na₂SO₄.

    • Evaporate solvent.

Mechanistic Visualization

Understanding the pathway helps predict where impurities form.

ReactionPathway SM 4-Hydroxyquinoline (Tautomer) Inter Active Phosphate Intermediate SM->Inter + POCl3 (Rate Limiting) Prod 4-Chloroquinoline (Product) Inter->Prod + Cl- (Nucleophilic Attack) Impurity Impurity: Reverted Hydroxy Prod->Impurity + H2O / H+ (Hot Acidic Hydrolysis)

Figure 2: Reaction pathway showing the critical intermediate and the risk of hydrolytic reversion.

References

  • Price, C. C., & Roberts, R. M. (1946).[3] The Synthesis of 4-Hydroxyquinolines.[1][3][4][5][6][7] I. Through Ethoxymethylenemalonic Ester.[3] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Dongre, V. G., et al. (2007).[8] Identification and characterization of impurities in Amodiaquine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 186-192. (Discusses 4,7-DCQ impurities).[3][5][8][9][10] Link

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline.[3][5][6][7][9][10][11][12] Organic Syntheses, Coll. Vol. 3, p.272. Link

  • Musso, D. L., et al. (2003). Synthesis and Antimalarial Activity of 4-Chloro-7-trifluoromethylquinoline Derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides modern POCl3 protocols). Link

Sources

Technical Support Center: Controlling Regioselectivity in Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methylquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in these critical reactions. Quinolines are a privileged scaffold in medicinal chemistry, and the precise placement of a methyl group can profoundly impact biological activity.[1][2] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the final position of the methyl group on the quinoline ring when using a substituted aniline?

A1: The regiochemical outcome of methylquinoline synthesis is primarily governed by a combination of electronic and steric effects of the substituents on the aniline starting material.[3][4] The cyclization step in reactions like the Doebner-von Miller or Combes synthesis is an intramolecular electrophilic aromatic substitution.[5][6]

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the aniline ring activate the ortho and para positions, directing the cyclization to those sites.[4][6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) deactivate the ring, making cyclization more difficult.[7]

  • Steric Effects: Bulky substituents on the aniline ring or on the carbonyl component can hinder the approach of the reacting species to a specific position.[5][8][9] This "steric hindrance" can force the reaction to proceed at a less sterically crowded, albeit electronically less favored, position.[4]

Q2: Which classic named reactions are most commonly used for methylquinoline synthesis, and what are their general regioselectivity challenges?

A2: The three most common methods are the Doebner-von Miller, Combes, and Friedländer syntheses.

  • Doebner-von Miller Reaction: This method reacts an aniline with α,β-unsaturated carbonyl compounds.[10][11] A major challenge arises when using a meta-substituted aniline (e.g., m-toluidine), which can lead to a mixture of 5- and 7-methylquinoline isomers.

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] Similar to the Doebner-von Miller reaction, meta-substituted anilines can yield isomeric products, and the regioselectivity is sensitive to both steric and electronic factors of the substituents on both reactants.[1][5]

  • Friedländer Annulation: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[12][13][14] While generally more regioselective by design (as the substitution pattern is set by the 2-aminoaryl ketone), challenges can arise when using unsymmetrical ketones, potentially leading to mixtures of products.[2][13]

Q3: Are there modern catalytic methods that offer better regiocontrol?

A3: Yes, significant advances have been made using transition metal catalysis.[15] Palladium, copper, and rhodium-based catalysts can facilitate C-H activation and annulation reactions that offer high regioselectivity under milder conditions than classical methods.[16][17][18] For example, palladium-catalyzed oxidative cyclization of anilines with allyl alcohols can produce specific quinoline derivatives without the need for harsh acids.[16] These methods often provide access to substitution patterns that are difficult to achieve with traditional syntheses.

Troubleshooting Guide: Isomer Control in Practice

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale.

Scenario 1: Doebner-von Miller Synthesis with m-Toluidine

Problem: My reaction of m-toluidine with crotonaldehyde is giving me an inseparable 1:1 mixture of 5,8-dimethylquinoline and 7,8-dimethylquinoline. How can I favor one isomer over the other?

  • Q: Why am I getting two isomers?

    • A: m-Toluidine has two non-equivalent ortho positions relative to the amino group (C2 and C6). The methyl group at C3 directs the electrophilic cyclization. The position ortho to the methyl group (C2) is sterically hindered, while the position para to the methyl group (C6) is electronically activated. These competing effects often lead to a mixture of products.

  • Q: How can I influence the isomeric ratio?

    • A: You can manipulate the reaction conditions to favor one effect over the other.

      • To favor the 7-methyl isomer (cyclization at C6): This pathway is electronically favored. Using a milder acid catalyst (e.g., p-TsOH instead of conc. H₂SO₄) and lower reaction temperatures can enhance electronic selectivity.[19] The reaction becomes more sensitive to the inherent electronic preferences of the substrate under less forcing conditions.

      • To favor the 5-methyl isomer (cyclization at C2): This pathway is sterically hindered but can be promoted under certain conditions. While less common, employing a bulkier α,β-unsaturated carbonyl component or a very strong acid catalyst that reduces the selectivity might slightly shift the ratio. However, separating isomers is often the more practical approach. A more robust strategy is to choose a different synthesis, like the Friedländer, where the starting materials dictate the outcome.

  • Q: My reaction is producing a lot of tar. What's causing this and how can I fix it?

    • A: Tar formation is a very common issue, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[20][21]

      • Solution 1: Slow Addition: Add the crotonaldehyde dropwise to the heated acidic aniline solution.[21][22] This maintains a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.[19][21]

      • Solution 2: Biphasic System: Running the reaction in a two-phase system (e.g., toluene/water) can sequester the aldehyde in the organic phase, reducing its contact with the bulk aqueous acid and thus lowering the rate of polymerization.[19][20]

Scenario 2: Combes Synthesis with an Unsymmetrical Diketone

Problem: I am reacting 3-methoxyaniline with 1,1,1-trifluoro-2,4-pentanedione to synthesize a trifluoromethyl-methoxy-dimethylquinoline, but I'm getting poor regioselectivity.

  • Q: Which carbonyl of the β-diketone will the aniline preferentially attack?

    • A: The initial nucleophilic attack of the aniline is directed by the electronics of the diketone. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl (-CF₃) group is more electrophilic and will be the preferred site of attack.

  • Q: How do the aniline's substituents control the final cyclization?

    • A: The cyclization is an electrophilic aromatic substitution, so the powerful electron-donating methoxy group (-OCH₃) will strongly direct the ring closure to its ortho and para positions. The steric bulk of the diketone substituent will also play a crucial role.[5]

      • Controlling Factor: Studies have shown that in these systems, steric effects during the rate-determining annulation step often dominate. Increasing the steric bulk of the non-fluorinated substituent on the diketone can force the formation of the isomer resulting from cyclization away from that bulky group.

  • Q: How can I improve the regioselectivity of this reaction?

    • A:

      • Modify the Diketone: If possible, use a β-diketone with a bulkier group (e.g., tert-butyl instead of methyl) opposite the trifluoromethyl group. This will sterically disfavor cyclization at the adjacent position on the aniline ring, promoting the formation of a single regioisomer.

      • Change the Acid Catalyst: While concentrated sulfuric acid is common, switching to polyphosphoric acid (PPA) can sometimes alter the isomeric ratio by changing the nature of the transition state.[5]

Scenario 3: Friedländer Annulation

Problem: My Friedländer reaction between 2-amino-5-methylacetophenone and ethyl acetoacetate is giving low yields and some side products.

  • Q: What is causing the low yield?

    • A: Low yields in Friedländer synthesis can be due to several factors:

      • Catalyst Inactivity: If using a Lewis acid (e.g., In(OTf)₃, ZnCl₂), ensure it is anhydrous and active, as moisture can deactivate it.[23]

      • Suboptimal Temperature: The reaction often requires heat to drive the condensation and dehydration steps.[23] Ensure the temperature is sufficient but not so high that it causes decomposition.[24]

      • Self-Condensation: The active methylene compound (ethyl acetoacetate) can undergo self-condensation, especially under strong basic or acidic conditions.

  • Q: What are the likely side products?

    • A: A common side reaction is the formation of a "non-Friedländer" product, which can occur if the reaction proceeds through an alternative pathway without the intended cyclization.[12] The choice of catalyst is critical to suppress this.[12][25]

  • Q: How can I optimize the reaction for better yield and selectivity?

    • A:

      • Catalyst Selection: Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective Lewis acid catalyst for selectively promoting the Friedländer pathway over side reactions.[12][25]

      • Solvent-Free Conditions: Performing the reaction neat (solvent-free) at an elevated temperature (e.g., 80-100 °C) can accelerate the reaction and often leads to cleaner product formation.[12][25]

      • Amine Catalysis: For reactions with unmodified methyl ketones, specific amine catalysts like pyrrolidine derivatives can offer high regioselectivity.[26]

Visual Guides and Workflows

Decision Workflow for Synthesis Strategy

This diagram outlines a logical process for selecting the appropriate synthetic method based on the desired methylquinoline target.

G start Define Target Methylquinoline Isomer q_friedlander Is the substitution pattern defined by a specific 2-aminoaryl ketone? start->q_friedlander friedlander Use Friedländer Synthesis (High intrinsic regioselectivity) q_friedlander->friedlander  Yes q_aniline_sub Starting with a meta-substituted aniline? q_friedlander->q_aniline_sub No   end Synthesize Product friedlander->end doebner Use Doebner-von Miller or Combes Synthesis q_aniline_sub->doebner  Yes q_aniline_sub->doebner No (Simpler aniline) q_control Is precise regiocontrol critical and separation undesirable? doebner->q_control modern Consider Modern Methods: - C-H Activation - Pd/Cu Catalysis q_control->modern  Yes optimize Optimize classical reaction: - Adjust catalyst (Acid/Lewis) - Control temperature - Use steric/electronic bias q_control->optimize No   modern->end optimize->end G cluster_0 Reaction Start m-Toluidine m-Toluidine plus1 + Crotonaldehyde Crotonaldehyde intermediate Aza-Michael Adduct Intermediate Crotonaldehyde->intermediate  H+ catalyst path_a Pathway A: Cyclization at C6 (Electronically Favored) intermediate->path_a path_b Pathway B: Cyclization at C2 (Sterically Hindered) intermediate->path_b product_a 7-Methylquinoline Product path_a->product_a Oxidation product_b 5-Methylquinoline Product path_b->product_b Oxidation

Caption: Competing pathways in the Doebner-von Miller synthesis.

Data Summary: Catalyst Effects on Regioselectivity

The choice of acid catalyst can significantly impact the ratio of regioisomers. The following table summarizes representative data for the reaction of m-toluidine.

CatalystTemperature (°C)SolventRatio (7-methyl : 5-methyl)Reference
Conc. H₂SO₄120Neat~ 1 : 1General Observation
p-TsOH100Toluene~ 2 : 1[19]
Trifluoroacetic Acid (TFA)RefluxTFAVaries, can favor 4-subst. with specific substrates[27][28]
In(OTf)₃ (Friedländer)100Neat> 95 : 5 (Product specific)[12][25]

Key Experimental Protocols

Protocol 1: Regiocontrolled Doebner-von Miller Synthesis Favoring the 7-Methyl Isomer

This protocol uses milder conditions to enhance electronic selectivity.

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagents: Add m-toluidine (10.7 g, 0.1 mol) and p-toluenesulfonic acid (p-TsOH) (2.1 g, 0.011 mol) to 100 mL of toluene.

  • Heating: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Slow Addition: Add crotonaldehyde (7.0 g, 0.1 mol) dropwise via the dropping funnel over a period of 2 hours. Maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Protocol 2: Highly Selective Friedländer Synthesis using In(OTf)₃

[23][25] This protocol provides a single regioisomer based on the starting materials.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add a magnetic stir bar.

  • Reagents: Add 2-amino-5-methylacetophenone (1.49 g, 10 mmol) and ethyl acetoacetate (1.56 g, 12 mmol).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (0.28 g, 0.5 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture under a nitrogen atmosphere. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the residue in dichloromethane (CH₂Cl₂) (25 mL).

    • Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. Scilit. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. [Link]

  • Combes quinoline synthesis. Chemeurope.com. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • A well working quinoline synthesis. : r/chemistry. Reddit. [Link]

  • Combes Quinoline Synthesis. . [Link]

  • Combes Quinoline Synthesis. Merck Index. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assay Comparison: HPLC vs. qNMR for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of intermediates is a cornerstone of quality, safety, and efficacy for the final Active Pharmaceutical Ingredient (API).[1][2] The choice of analytical methodology for this critical task directly impacts development timelines, manufacturing costs, and regulatory success. This guide provides an in-depth comparison of two powerful techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my aim is to move beyond a simple recitation of specifications and delve into the practical nuances and strategic considerations that guide the selection of the most appropriate technique for a given application.

The Fundamental Divide: Separation vs. Direct Measurement

The core difference between HPLC and qNMR lies in their fundamental principles of quantification. Understanding this distinction is paramount to appreciating their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC): A Comparative, Separation-Based Technique

HPLC is a cornerstone of the pharmaceutical industry, renowned for its high resolving power and sensitivity.[3][4] It operates by physically separating the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[1][5] For purity analysis, a detector, most commonly a UV-Vis detector, measures the response of each eluting compound.[3]

Purity is typically assessed using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method's accuracy hinges on the assumption that all compounds have a similar response factor at the chosen wavelength.[1] When this is not the case, accurate quantification necessitates the use of reference standards for each impurity.[1]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary, Direct Measurement Method

In contrast, qNMR is a primary analytical method that offers a direct measurement of an analyte's concentration.[1] The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][6] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][7] This makes qNMR an incredibly powerful tool, especially in the early stages of drug development when impurity reference standards may not be available.[8][9]

Head-to-Head Comparison: Key Performance Characteristics

The choice between HPLC and qNMR often comes down to the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

Characteristic High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Comparative method based on physical separation and detection.[1]Direct, primary method based on signal intensity's direct proportionality to molar concentration.[1]
Accuracy High, but can be influenced by the response factors of impurities, often requiring impurity reference standards for precise quantification.[1]High, providing an absolute purity value without the need for an analyte-specific reference standard.[1][10]
Precision Very good, with low relative standard deviation (RSD), typically <0.2% for the main component.[3][11]Excellent, with typically low RSD.[1][6]
Specificity High, based on chromatographic resolution. Co-eluting peaks can be a challenge.[12][13]High, based on distinct resonance signals. Signal overlap in complex mixtures can be a limitation.[1][14]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Generally lower (more sensitive) than qNMR, especially with sensitive detectors like UV-Vis or MS.[15]Higher than HPLC, making it less suitable for trace-level impurity analysis.[10]
Reference Standards Requires reference standards for peak identification (based on retention time) and accurate quantification of impurities with different response factors.[3]Does not require an identical reference standard for the analyte, but necessitates a high-purity, certified internal standard.[1][7]
Sample Throughput Higher, with modern systems and optimized methods allowing for rapid analysis.Generally lower due to longer acquisition times required for high precision.
Method Development Can be complex and time-consuming, requiring optimization of column, mobile phase, and detector settings.[3][4]Can be quicker, especially when a standard protocol can be applied.[7]
Cost Instrumentation is generally less expensive than high-field NMR spectrometers.[4][16]High initial instrument cost, though operational costs can be lower.[7][10]

Experimental Workflows: A Visual Comparison

To further illustrate the practical differences, the following diagrams outline the typical experimental workflows for purity analysis by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV/Vis or other Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Typical workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Typical workflow for qNMR purity analysis.

Field-Proven Insights and Causality Behind Experimental Choices

HPLC: The Art and Science of Separation

The success of an HPLC purity method is deeply rooted in achieving adequate separation of the main component from all potential impurities. The choice of column chemistry (e.g., C18, C8) and mobile phase composition (e.g., solvent strength, pH) is dictated by the polarity and ionization state of the analyte and its impurities. For instance, for a non-polar intermediate, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The gradient elution profile is then optimized to ensure that both early and late-eluting impurities are well-resolved.

A critical consideration is the choice of detection wavelength. Ideally, a wavelength where the main component and all impurities have a significant absorbance should be selected to ensure all components are detected. However, this is not always possible, and impurities with poor or no chromophores may go undetected.[17] This is a significant limitation of the area percent purity method and a primary reason why qNMR can be a more accurate alternative in certain scenarios.

qNMR: The Importance of the Internal Standard and Experimental Parameters

In qNMR, the accuracy of the purity determination is critically dependent on the choice of the internal standard.[17] An ideal internal standard should be of high, certified purity, stable, non-volatile, non-hygroscopic, and have at least one signal that is well-resolved from all analyte and impurity signals.[17] Maleic acid and 1,4-dinitrobenzene are common choices. The accurate weighing of both the sample and the internal standard is also of paramount importance, as any errors in weighing will directly translate to errors in the calculated purity.[18]

Furthermore, the NMR acquisition parameters must be carefully chosen to ensure accurate quantification. A sufficient relaxation delay (D1) is crucial to allow all protons to fully relax between pulses, ensuring that the signal integrals are truly proportional to the number of nuclei. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified is a common rule of thumb.

Self-Validating Protocols for Purity Determination

Both HPLC and qNMR methods must be validated to demonstrate their suitability for their intended purpose, in accordance with guidelines such as ICH Q2(R1).[12][19]

HPLC Method Validation Protocol

A typical validation protocol for an HPLC purity method includes the following tests:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[12] This is often achieved by spiking the sample with known impurities and demonstrating their separation from the main peak.[13]

  • Linearity: Establish that the detector response is directly proportional to the concentration of the analyte over a specified range. A minimum of five concentrations is typically recommended.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known purity or by spiking a sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day precision).[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

qNMR Method Validation Protocol

Validation of a qNMR method follows similar principles, with some key differences as outlined in USP General Chapter <761>.[21][22][23]

  • Specificity: Demonstrate that the signals of the analyte and the internal standard are free from interference from other components in the sample.

  • Linearity: While NMR is inherently linear, linearity of the instrument's response should be verified.[8]

  • Accuracy: Assessed by analyzing a certified reference material or by comparing the qNMR results to those obtained by a well-characterized orthogonal method.

  • Precision: Evaluated through repeated measurements of a homogeneous sample.

  • Robustness: Test the effect of small variations in experimental parameters such as pulse width, relaxation delay, and processing parameters.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of pharmaceutical intermediates. The choice between them is not a matter of which is "better," but rather which is more "fit for purpose" for a given application.

HPLC is often the method of choice for:

  • Routine quality control where a validated method is in place.

  • Detecting and quantifying trace-level impurities.[24]

  • Situations where high sample throughput is required.

qNMR excels in:

  • Early-stage development when impurity reference standards are not available.[7][8]

  • Providing an absolute purity value without the need for an analyte-specific reference standard.[1][10]

  • Orthogonal validation of HPLC methods.[17]

  • Quantifying compounds with poor or no UV chromophore.

Ultimately, a comprehensive understanding of the strengths and weaknesses of both techniques, coupled with a clear definition of the analytical requirements, will enable the selection of the most appropriate method to ensure the quality and safety of pharmaceutical intermediates and, ultimately, the final drug product.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-8-chloro-5-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-8-chloro-5-methoxy-2-methylquinoline (CAS No. 1189107-61-6).

While specific toxicological and environmental hazard data for this particular compound are not fully established, its structure necessitates a cautious and rigorous approach[1]. The molecule is a quinoline derivative containing both a halogen (chloro group) and an aromatic amine moiety. Parent compounds like quinoline are known to be harmful, irritating to the skin and eyes, and potential carcinogens[2][3]. Aromatic amines as a class are also frequently associated with toxicity. Therefore, the core principle guiding the disposal of this compound is to treat it as a hazardous waste at all times [4][5].

Part 1: Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle the material with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. All handling of this compound and its waste must be conducted within a certified chemical fume hood[4].

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.Protects against irritation and serious eye damage, a known hazard for quinoline derivatives[6][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times.Prevents skin contact. Quinoline and related compounds can be harmful if absorbed through the skin and cause irritation[2][8].
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.Protects against incidental contact and contamination of personal clothing[9].
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if there is a risk of dust formation or aerosol generation outside of a fume hood.Minimizes inhalation exposure. The acute toxicity of this specific substance is not fully known, making respiratory protection a critical precaution[8][9].

An eyewash station and safety shower must be readily accessible in the immediate work area[4].

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and compliant process from the point of generation to final pickup by certified professionals.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical first step to ensure safety and manage disposal costs effectively.

  • Identify as Halogenated Waste: Due to the presence of a chlorine atom, this compound is classified as a halogenated organic waste . It must be collected separately from non-halogenated solvent and solid waste streams[10]. Mixing these waste streams can lead to complex and expensive disposal procedures[11].

  • Segregate by Physical State:

    • Solid Waste: Includes contaminated PPE (gloves, weigh boats), absorbent materials from spills, and any unadulterated solid chemical.

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates containing the compound.

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use Approved Containers: Collect waste in designated hazardous waste containers that are chemically compatible with the material. High-density polyethylene (HDPE) or glass containers are generally suitable[4][11].

  • Ensure Secure Closure: Containers must have a tightly fitting screw cap to prevent leaks and evaporation. Keep containers closed at all times except when adding waste[12].

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[13].

Step 3: Hazardous Waste Labeling

Accurate and complete labeling is a legal requirement and crucial for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" [12].

    • The full, unabbreviated chemical name: "this compound" . List all components and their approximate percentages if it is a mixture.

    • The accumulation start date (the date the first waste was added).

    • The specific hazard characteristics (e.g., Toxic, Irritant).

Step 4: On-Site Storage

Temporary storage within the laboratory must be managed to prevent accidents.

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Place waste containers in a secondary containment tray or bin that is large enough to hold the contents of the largest container in case of a leak[10].

  • Segregate Incompatibles: Store this waste away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions[8].

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to the proper authorities for disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[4].

  • Do Not Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer[2][3]. This can cause significant environmental contamination and is a regulatory violation.

Part 3: Spill and Decontamination Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Small Spills: For minor spills, trained personnel wearing full PPE can clean it up. Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[3]. Carefully sweep or scoop the material into a suitable, sealable container for disposal as hazardous waste[3][9]. Ventilate the area and wash the spill site after cleanup is complete.

  • Large Spills: In the case of a large spill, evacuate the area immediately. Alert others, secure the area to prevent entry, and contact your institution's EHS or emergency response team from a safe location.

  • Equipment Decontamination: Glassware and equipment that have come into contact with the compound should be decontaminated. Triple-rinse the equipment with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as halogenated liquid hazardous waste[12]. After the solvent rinse, the equipment can be washed with soap and water.

Part 4: Visualization of Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow for the proper disposal of this compound waste.

G cluster_0 Generation & Segregation cluster_1 Waste Streams cluster_2 Containment & Storage cluster_3 Final Disposal WasteGen Waste Generated Segregate Step 1: Identify & Segregate WasteGen->Segregate SolidWaste Solid Halogenated Waste (e.g., Contaminated PPE) Segregate->SolidWaste Solid LiquidWaste Liquid Halogenated Waste (e.g., Solutions, Rinsate) Segregate->LiquidWaste Liquid ContainerSolid Step 2: Collect in Lined, Puncture-Proof Container SolidWaste->ContainerSolid ContainerLiquid Step 2: Collect in Compatible HDPE or Glass Container LiquidWaste->ContainerLiquid LabelSolid Step 3: Affix Completed Hazardous Waste Label ContainerSolid->LabelSolid LabelLiquid Step 3: Affix Completed Hazardous Waste Label ContainerLiquid->LabelLiquid StoreSolid Step 4: Store in Designated Area with Secondary Containment LabelSolid->StoreSolid StoreLiquid Step 4: Store in Designated Area with Secondary Containment LabelLiquid->StoreLiquid EHS Step 5: Contact EHS for Waste Pickup StoreSolid->EHS StoreLiquid->EHS

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is an exercise in diligent laboratory practice. By adhering to the principles of treating unknown or uncharacterized substances as hazardous, following rigorous segregation and labeling protocols, and partnering with institutional safety professionals, we uphold our commitment to protecting ourselves, our colleagues, and the environment.

References

  • Benchchem.
  • Penta Chemicals. (2025, May 13).
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  • Sciencelab.com. (2010, June 10).
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  • University of Chicago.Hazardous Waste Disposal Procedures - Environmental Health and Safety.
  • University of Central Florida.HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • United Nations Office on Drugs and Crime.Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Toronto.STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
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  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.